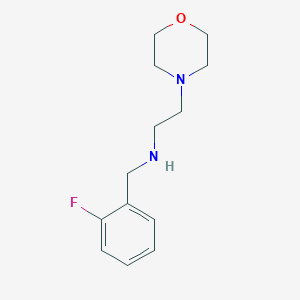

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEFYZVIDLTNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

[1][2]

Executive Summary & Strategic Analysis

The target molecule, (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine , represents a classic "privileged structure" in medicinal chemistry.[1][2] It combines a lipophilic, metabolically robust fluorinated benzyl ring with a solubilizing morpholine tail, linked by a flexible ethylamine spacer. This scaffold is frequently observed in dopamine D2 antagonists, sigma receptor ligands, and kinase inhibitors.

From a synthetic perspective, the construction of the secondary amine core is the critical quality attribute (CQA). While multiple pathways exist, this guide prioritizes Reductive Amination as the "Gold Standard" due to its high chemoselectivity, mild conditions, and avoidance of bis-alkylation byproducts common in direct alkylation strategies.

Retrosynthetic Analysis

The molecule can be disconnected at the benzyl-nitrogen bond or the ethyl-nitrogen bond.[1][2] The most logical disconnection occurs at the benzyl-nitrogen bond, revealing two commercially stable precursors: 2-Fluorobenzaldehyde and 4-(2-Aminoethyl)morpholine .[1][2]

Figure 1: Retrosynthetic disconnection strategy favoring the reductive amination pathway.

Primary Pathway: Reductive Amination (Recommended)[2]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike Sodium Cyanoborohydride (

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The protonated iminium ion is then rapidly reduced by the hydride source.

Experimental Protocol

Reagents & Stoichiometry:

| Reagent | Equiv.[2][4][5][6][7] | Role | CAS No. |

| 2-Fluorobenzaldehyde | 1.0 | Electrophile | 446-52-6 |

| 4-(2-Aminoethyl)morpholine | 1.1 | Nucleophile | 2038-03-1 |

| NaBH(OAc)3 (STAB) | 1.4 | Reducing Agent | 56553-60-7 |

| Acetic Acid (AcOH) | 1.0 | Catalyst | 64-19-7 |

| DCE (1,2-Dichloroethane) | Solvent | Medium (0.2 M) | 107-06-2 |

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Control):

-

In a dry round-bottom flask under

atmosphere, dissolve 2-Fluorobenzaldehyde (1.0 equiv) in anhydrous DCE (or DCM). -

Critical Step: Add Acetic Acid (1.0 equiv).[2] The acid catalyzes imine formation and ensures the intermediate exists as the reducible iminium species.

-

Stir at room temperature for 30–60 minutes. Note: Pre-stirring is crucial to shift the equilibrium toward the imine before adding the hydride, minimizing direct reduction of the aldehyde to the alcohol.

-

-

Reduction:

-

Cool the mixture slightly (0°C) if working on >10g scale to manage exotherm. For small scales, room temperature is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

solution.[4] Stir for 15 minutes until gas evolution ceases. -

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

The crude oil is often >90% pure. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

to prevent streaking of the amine).

-

Figure 2: Mechanistic flow of the reductive amination using STAB.

Alternative Pathway: Nucleophilic Substitution[1]

While reductive amination is preferred, direct alkylation is a viable backup if the aldehyde is unavailable or if the chemist possesses the benzyl halide.

Reagents:

Protocol:

-

Dissolve 4-(2-Aminoethyl)morpholine (1.5 equiv) and

(2.0 equiv) in Acetonitrile (MeCN). -

Heat to reflux (80°C) for 6–12 hours.

-

Risk Mitigation: The use of excess amine (1.5 to 2.0 equiv) is mandatory to suppress the formation of the tertiary amine (bis-alkylation), where two benzyl groups attach to the nitrogen.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

1H NMR (CDCl3, 400 MHz):

- 7.10–7.40 (m, 4H, Aromatic protons).

-

3.85 (s, 2H, Benzyl

-

3.68 (t, 4H, Morpholine

-

2.70 (t, 2H,

-

2.50 (t, 2H, Morpholine

-

2.45 (m, 4H, Morpholine

-

19F NMR:

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: ~239.15 m/z.[2]

-

Safety & Handling

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][9]

-

Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[1][2][5] Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470-5477.[1][2]

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide." (Contextual reference for morpholine/fluorobenzyl handling).

-

PrepChem. "Preparation of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine." (Reference for alkylation conditions of similar scaffolds).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C12H17FN2O | CID 10242735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Analysis of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine: A Comprehensive Technical Guide

Executive Summary

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (Chemical Formula: C₁₃H₁₉FN₂O; Exact Mass: 238.1481 Da) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. The molecule integrates a 2-fluorobenzyl moiety—a recognized pharmacophore for enhancing lipophilicity and metabolic stability—with a 2-morpholinoethylamine chain, which serves to modulate aqueous solubility and physiological pKa.

For researchers and drug development professionals, the structural elucidation of this compound requires an orthogonal analytical approach. Because the molecule possesses a secondary amine, a tertiary amine, an ether linkage, and a fluorinated aromatic ring, a single analytical technique is insufficient for complete characterization. This whitepaper provides a field-proven, in-depth guide to the spectroscopic profiling of this compound, detailing the causality behind experimental choices and establishing self-validating protocols for rigorous quality control.

Analytical Strategy and Workflow

To ensure absolute scientific integrity, our structural elucidation strategy relies on three pillars: Nuclear Magnetic Resonance (NMR) for atomic connectivity, High-Resolution Mass Spectrometry (HRMS) for exact mass and diagnostic fragmentation, and Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group validation.

Figure 1: Orthogonal multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of this molecule. We utilize ¹H, ¹³C, and ¹⁹F NMR in deuterated chloroform (CDCl₃). CDCl₃ is selected because it readily dissolves the free-base form of the amine while providing a distinct solvent residual peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) that acts as a secondary internal reference alongside Tetramethylsilane (TMS).

Rationale for Signal Assignments

-

The Morpholinoethyl Chain: The morpholine ring exhibits highly characteristic aliphatic triplets. The protons adjacent to the oxygen (O-CH₂) are deshielded by the electronegative oxygen atom, appearing downfield at ~3.65 ppm, while the N-CH₂ protons appear at ~2.45 ppm[1]. The ethyl bridge connecting the two nitrogens presents as two distinct triplets (~2.50 ppm and ~2.70 ppm).

-

The 2-Fluorobenzyl Group: The presence of the fluorine atom (spin ½) introduces heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling. In the ¹³C spectrum, the carbon directly attached to the fluorine (C2) splits into a doublet with a massive coupling constant (J ≈ 245 Hz). This diagnostic J-coupling definitively proves the ortho-substitution pattern, distinguishing it from meta- or para-isomers.

-

The Secondary Amine: The N-H proton typically appears as a broad singlet around 2.00 ppm. Its identity is self-validated by performing a D₂O shake experiment; the peak will disappear due to rapid deuterium exchange.

Summarized NMR Data

Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position / Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity & J (Hz) |

| Ar-C2 (C-F) | - | - | 161.2 | d, J ≈ 245.0 |

| Ar-C6 | 7.32 | td, J = 7.5, 1.8 | 131.0 | d, J ≈ 4.5 |

| Ar-C4 | 7.24 | m | 128.8 | d, J ≈ 8.2 |

| Ar-C5 | 7.10 | td, J = 7.5, 1.2 | 124.2 | d, J ≈ 3.5 |

| Ar-C3 | 7.02 | t, J = 9.0 | 115.3 | d, J ≈ 21.5 |

| Ar-C1 (ipso) | - | - | 127.5 | d, J ≈ 15.0 |

| Ar-CH₂-N | 3.82 | s (2H) | 46.5 | s |

| N-H (Amine) | 2.05 | br s (1H) | - | - |

| N-CH₂ (Ethyl) | 2.72 | t, J = 6.0 (2H) | 45.2 | s |

| CH₂-N (Ethyl) | 2.52 | t, J = 6.0 (2H) | 58.1 | s |

| N-CH₂ (Morph) | 2.45 | t, J = 4.5 (4H) | 53.6 | s |

| O-CH₂ (Morph) | 3.68 | t, J = 4.5 (4H) | 67.1 | s |

(Note: ¹⁹F NMR will show a single characteristic multiplet at approximately -118.5 ppm).

Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides exact mass confirmation and structural connectivity through Collision-Induced Dissociation (CID).

Ionization and Fragmentation Causality

Electrospray Ionization in positive mode (ESI+) is the optimal choice because the basic morpholine and secondary amine nitrogens are easily protonated, yielding a strong [M+H]⁺ precursor ion at m/z 239.15. Upon applying collision energy, the molecule fragments at its weakest bonds—specifically the C-N bonds adjacent to the benzyl and ethyl groups. The cleavage of the benzyl-nitrogen bond generates a highly stable 2-fluorobenzyl cation at m/z 109.04, which is a universally diagnostic fragment for 2-fluorobenzyl-containing compounds[2]. Furthermore, MS/MS fragmentation patterns are highly sensitive to positional isomerism, aiding in the differentiation of ortho-fluorinated structures from their meta- and para-counterparts.

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.

Table 2: HRMS and CID Fragment Data

| Ion Species | Exact Mass (Theoretical) | Observed m/z (ESI+) | Relative Abundance | Diagnostic Significance |

| [M+H]⁺ | 239.1554 | 239.15 | 100% (Precursor) | Confirms intact molecular weight. |

| Fragment 1 | 114.0913 | 114.09 | High | Confirms the intact morpholinoethyl chain. |

| Fragment 2 | 109.0448 | 109.04 | Base Peak (MS2) | Confirms the 2-fluorobenzyl moiety. |

| Fragment 3 | 88.0757 | 88.07 | Low-Medium | Corresponds to the protonated morpholine ring. |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared Spectroscopy (FT-IR) using Attenuated Total Reflectance (ATR) provides rapid, non-destructive validation of the functional groups. The ATR mode is chosen because it requires zero sample preparation (no KBr pellets) and prevents moisture contamination.

The presence of the morpholine ring is strongly indicated by the asymmetric C-O-C stretching vibration, which typically manifests as a sharp, intense band near 1115 cm⁻¹[3]. The secondary amine is validated by a weak but distinct N-H stretch around 3300 cm⁻¹, while the C-F bond of the fluorobenzyl group presents a strong stretch in the 1200–1250 cm⁻¹ fingerprint region.

Table 3: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Weak, Broad | Secondary Amine (N-H) | N-H stretching |

| 2800 - 2950 | Medium | Aliphatic Chain (C-H) | sp³ C-H asymmetric/symmetric stretching |

| ~1450 | Medium | Aromatic Ring (C=C) | Aromatic C=C bending |

| ~1220 | Strong | Aryl Fluoride (C-F) | C-F stretching |

| ~1115 | Strong, Sharp | Morpholine Ether (C-O-C) | Asymmetric C-O-C stretching |

| ~750 | Strong | ortho-Disubstituted Benzene | C-H out-of-plane (OOP) bending |

Standardized Experimental Protocols

To ensure that the analytical data is reproducible and trustworthy, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition

-

Preparation: Weigh exactly 15.0 mg of the purified this compound.

-

Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS) in a clean glass vial. Ensure complete dissolution to prevent magnetic field inhomogeneities and line broadening.

-

Transfer: Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

-

Acquisition: Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnet (Z, Z², Z³) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

-

Validation: Acquire the ¹H spectrum. Integrate the peaks. The total integration must equal exactly 19 protons (4 Ar-H + 2 Benzyl-CH₂ + 1 NH + 4 Ethyl-CH₂ + 8 Morpholine-CH₂).

Protocol B: LC-MS/MS Analysis

-

Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

-

System Suitability: Inject a blank (solvent only) to validate the absence of column carryover. Inject a standard calibrant (e.g., sodium formate) to ensure mass accuracy is within < 5 ppm.

-

Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

MS Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Isolate the m/z 239.15 precursor ion and apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the MS/MS spectra.

Protocol C: ATR-FTIR Analysis

-

Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to self-correct for atmospheric H₂O and CO₂.

-

Sample Application: Place 1-2 mg of the neat liquid/solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation: Subtract the background. Verify the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

References

-

Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry / ResearchGate.3

-

Design, green synthesis and pharmacological evaluation of novel 5,6-diaryl-1,2,4-triazines bearing 3-morpholinoethylamine moiety as potential antithrombotic agents. Taylor & Francis.1

-

Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing.

-

In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI.2

Sources

Comprehensive NMR Spectral Analysis and Assignment for (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (Chemical Formula: C₁₃H₁₉FN₂O) is a versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of TRPM8 modulators and antiviral agents[1],[2]. Accurate structural characterization of this molecule is critical for downstream pharmaceutical development.

As a Senior Application Scientist, I have designed this guide to move beyond simple data listing. Here, we deconstruct the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts, spin-spin couplings, and experimental workflows. By leveraging heteronuclear coupling (specifically ¹⁹F-¹³C) and 2D NMR correlation networks, we establish a self-validating system for absolute structural confirmation.

Structural Deconstruction & Mechanistic Rationale

To accurately assign the NMR spectra, we must first divide the molecule into three distinct electronic environments:

-

The 2-Fluorobenzyl Motif: An aromatic ring subjected to the strong inductive electron-withdrawing effect and resonance donation of the fluorine atom. The ¹⁹F nucleus (spin ½) introduces distinct heteronuclear splitting (J-coupling) in the ¹³C spectrum, which serves as an internal ruler for assigning the aromatic carbons[3].

-

The Secondary Amine Linker: A flexible -NH- bridge. Its proton chemical shift is highly dependent on concentration, temperature, and hydrogen bonding.

-

The Morpholino-Ethyl Motif: An aliphatic chain terminating in a morpholine heterocycle. The stark electronegativity difference between the oxygen and nitrogen atoms in the morpholine ring creates a highly predictable chemical shift gradient.

Experimental Workflows

A robust NMR assignment begins with pristine sample preparation and optimized acquisition parameters. The workflow below details the exact methodology required to achieve high-resolution, publication-quality spectra.

Protocol 1: Sample Preparation and 1D NMR Acquisition

-

Sample Solvation: Accurately weigh 15 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks exchangeable protons, preserving the visibility of the secondary amine N-H signal. Furthermore, its residual solvent peaks (δH 7.26, δC 77.16) are universally standardized[4].

-

Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point.

-

Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer. Perform Automatic Tuning and Matching (ATM) and gradient shimming (TopShim) to ensure magnetic field homogeneity.

-

Acquisition Parameters:

-

¹H NMR: Run a standard single-pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 s.

-

¹³C NMR: Run a proton-decoupled sequence (zgpg30) with 1024 scans and a D1 of 2.0 s to ensure sufficient signal-to-noise for the quaternary and fluorine-split carbon signals.

-

Figure 1: Step-by-step experimental workflow for NMR sample preparation and acquisition.

¹H NMR Spectral Analysis

The proton spectrum of this molecule is characterized by distinct aliphatic multiplets and a complex aromatic region. The table below summarizes the predicted shifts and the mechanistic reasoning behind them.

| Position / Group | δH (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Rationale |

| Morpholine O-CH₂ | 3.68 | t | 4H | 4.6 | Strongly deshielded by the adjacent electronegative oxygen atom. |

| Benzyl CH₂ | 3.85 | s | 2H | - | Deshielded by both the aromatic ring current and the adjacent amine nitrogen. |

| Ethyl CH₂ (N-Amine) | 2.70 | t | 2H | 6.0 | Deshielded by the secondary amine nitrogen. |

| Ethyl CH₂ (N-Morph) | 2.48 | t | 2H | 6.0 | Slightly more shielded than the amine side due to the tertiary nitrogen nature. |

| Morpholine N-CH₂ | 2.43 | t | 4H | 4.6 | Deshielded by nitrogen, but less so than the O-CH₂ protons. |

| Amine N-H | 1.90 | br s | 1H | - | Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange. |

| Aromatic H-3 | 7.03 | ddd | 1H | 9.8, 8.2, 1.2 | Ortho to fluorine; exhibits strong ³J(H-F) coupling (~9.8 Hz). |

| Aromatic H-5 | 7.10 | td | 1H | 7.5, 1.2 | Para to fluorine; shielded by resonance electron donation from F. |

| Aromatic H-4 | 7.23 | m | 1H | - | Meta to fluorine; relatively unaffected by resonance. |

| Aromatic H-6 | 7.35 | td | 1H | 7.5, 1.8 | Ortho to the alkyl chain; experiences slight deshielding. |

¹³C NMR Spectral Analysis

The ¹³C spectrum is the most informative dataset for this compound due to the presence of the ¹⁹F nucleus. Fluorine-carbon spin-spin coupling creates a self-validating map of the aromatic ring[3]. The magnitude of the J(C-F) coupling constant is inversely proportional to the number of bonds separating the nuclei.

| Position / Group | δC (ppm) | Multiplicity | J(C-F) (Hz) | Mechanistic Rationale |

| Aromatic C-2 (C-F) | 161.2 | d | ~246.0 | Direct attachment to F results in massive ¹J coupling and strong deshielding. |

| Aromatic C-6 | 130.8 | d | ~4.5 | ³J coupling; ortho to the benzyl group. |

| Aromatic C-4 | 128.9 | d | ~8.2 | ³J coupling; meta to the fluorine atom. |

| Aromatic C-1 (C-CH₂) | 127.4 | d | ~15.0 | ²J coupling; ortho to the fluorine atom. |

| Aromatic C-5 | 124.1 | d | ~3.5 | ⁴J coupling; para to the fluorine atom. |

| Aromatic C-3 | 115.3 | d | ~22.0 | ²J coupling; ortho to F. Highly shielded by resonance. |

| Morpholine O-CH₂ | 67.1 | s | - | Deshielded by oxygen. |

| Ethyl CH₂ (N-Morph) | 58.4 | s | - | Deshielded by the tertiary morpholine nitrogen. |

| Morpholine N-CH₂ | 53.8 | s | - | Standard shift for morpholine ring carbons attached to N. |

| Benzyl CH₂ | 46.5 | d | ~4.5 | ³J coupling from the ortho fluorine atom through the C1 carbon. |

| Ethyl CH₂ (N-Amine) | 45.6 | s | - | Standard shift for secondary amine aliphatic chains. |

2D NMR Strategies for Self-Validating Assignment

To guarantee absolute scientific integrity, 1D NMR data must be validated using 2D correlation spectroscopy. The primary challenge in this molecule is the secondary amine (-NH-), which acts as a "blind spot" for standard through-bond proton correlations (COSY) due to rapid proton exchange.

Protocol 2: 2D NMR Execution

-

COSY (Correlation Spectroscopy): Utilized to map the homonuclear vicinal couplings. This will easily connect the two CH₂ groups of the ethyl linker and the adjacent CH₂ groups within the morpholine ring[5].

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, definitively separating the overlapping aliphatic signals (e.g., differentiating the morpholine N-CH₂ from the ethyl CH₂).

-

HMBC (Heteronuclear Multiple Bond Correlation): The critical step. By optimizing the long-range coupling delay for ⁸J ≈ 8 Hz, we can observe correlations across the heteroatom gaps. The Benzyl CH₂ protons will show an HMBC cross-peak to the Ethyl CH₂ (N-Amine) carbon, definitively proving the two halves of the molecule are connected[5].

Figure 2: Logical 2D NMR correlation network validating the molecular connectivity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. URL:[Link][4]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link][3]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link][5]

-

Shionogi Co., Ltd. (2006). Polycyclic carbamoylpyridone derivatives having HIV integrase inhibitory activity. European Patent EP001950212A1. URL:[1]

-

Bayer Healthcare AG. (2009). Sulfonamides as TRPM8 modulators. World Intellectual Property Organization WO2009012430A1. URL:[2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2009012430A1 - Sulfonamides as trpm8 modulators - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

Technical Guide: Infrared Spectroscopy of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine , a secondary amine pharmacophore frequently encountered in medicinal chemistry as a linker motif in kinase inhibitors and GPCR ligands.[1]

Unlike generic spectral databases, this guide focuses on the structural causality of the infrared (IR) spectrum. It distinguishes the specific ortho-substitution pattern of the 2-fluoro moiety from common para-isomers and details the vibrational coupling of the morpholine heterocycle. The protocols herein are designed for both Attenuated Total Reflectance (ATR) and Transmission (KBr) modes, addressing the compound's likely existence as either a viscous free-base oil or a crystalline hydrochloride salt.

Structural Deconstruction & Theoretical Assignments

To accurately interpret the spectrum, the molecule must be segmented into its three vibrationally distinct domains.

Molecular Segmentation

-

The Fluorobenzyl Domain (Ortho-Substituted): Dominated by aromatic C-H stretches and the highly polar C-F bond.[1] The ortho position is the critical differentiator here.

-

The Linker Domain (Ethyl-Amine): Contains the secondary amine (N-H) and the ethylene spacer (-CH2-CH2-).

-

The Morpholine Domain: A saturated heterocycle characterized by a strong ether (C-O-C) stretch, often the most intense band in the fingerprint region.

Predicted Vibrational Frequencies

The following table synthesizes theoretical group frequencies with empirical data from analogous fluorinated benzylamines and morpholine derivatives.

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |

| Secondary Amine | N-H Stretch | 3310 – 3350 | Weak/Med | Sharp in free base; Broad/shifted (~2800) in HCl salts.[1] |

| Aromatic Ring | C-H Stretch | 3010 – 3080 | Weak | Just above 3000 cm⁻¹.[1] |

| Aliphatic Chain | C-H Stretch | 2800 – 2980 | Medium | Mixed envelope of Morpholine and Ethyl CH₂.[1] |

| Aromatic Ring | C=C Stretch | 1580 – 1610 | Variable | "Breathing" modes of the benzene ring. |

| Aryl Fluoride | C-F Stretch | 1210 – 1260 | Strong | Highly characteristic; often splits due to ring coupling.[1] |

| Morpholine | C-O-C Stretch | 1080 – 1130 | Very Strong | The "anchor" peak of the fingerprint region. |

| Ortho-Substitution | C-H OOP Bend | 735 – 770 | Strong | Critical ID : Distinguishes 2-F (Ortho) from 4-F (Para, ~830). |

Visualization of Spectroscopic Logic

The following diagram illustrates the flow of structural logic required to validate this specific molecule, highlighting the "Sensor Points" where IR energy absorption confirms chemical identity.

Caption: Structural segmentation mapping functional domains to specific IR diagnostic bands. The "Isomer Check" path is critical for verifying the 2-fluoro position.

Experimental Methodology

This protocol assumes the use of Fourier Transform Infrared (FT-IR) spectroscopy.[2] Given the secondary amine nature, the sample may be hygroscopic.

Sampling Technique: ATR vs. Transmission

-

Preferred Method: Diamond ATR (Attenuated Total Reflectance)

-

Why: Secondary amines in free-base form are often viscous oils or low-melting solids.[1] ATR requires minimal prep and avoids the "Christiansen effect" (scattering) often seen in poorly ground KBr pellets.

-

Crystal Selection: Diamond or ZnSe (Zinc Selenide).[1] Diamond is preferred for durability and chemical resistance to amines.[1]

-

-

Alternative Method: KBr Pellet (Transmission)

-

Why: Use only if the sample is a solid hydrochloride salt and high-resolution band separation in the fingerprint region is required.

-

Step-by-Step Protocol (ATR)[1]

-

System Prep: Clean the ATR crystal with isopropanol.[1] Ensure the energy throughput is >95% of the baseline.

-

Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

-

Sample Loading:

-

Post-Processing: Apply "ATR Correction" (if your software does not do this automatically) to account for the depth of penetration dependence on wavelength.

Spectral Interpretation & Validation

The "Salt Shift" (Critical for Drug Development)

In drug development, this molecule is likely to be handled as a Hydrochloride (HCl) or Fumarate salt. You must distinguish the salt form from the free base.

-

Free Base: Shows a single, relatively sharp N-H stretch ~3300 cm⁻¹.[1]

-

Salt Form (R₂NH₂⁺): The N-H stretch disappears or broadens significantly, shifting to 2400–3000 cm⁻¹ (often overlapping with C-H stretches). Look for the "Ammonium Band" (N-H deformation) appearing near 1580–1620 cm⁻¹ , which can be confused with aromatic C=C stretches.

Differentiating the 2-Fluoro (Ortho) Isomer

The most common impurity or synthesis error is the 4-Fluoro (para) isomer.

-

2-Fluoro (Ortho): Look for a strong Out-of-Plane (OOP) bending band at 735–770 cm⁻¹ .[1]

-

4-Fluoro (Para): The OOP band shifts to 800–860 cm⁻¹ .

-

Validation: If you see a strong band at 830 cm⁻¹, suspect the para-isomer or a mixture.

The Morpholine Fingerprint

The morpholine ring exists primarily in the chair conformation. The C-O-C asymmetric stretch (~1110 cm⁻¹) is usually the strongest band in the spectrum, often broader than the sharp aromatic bands. If this band is weak or absent, the morpholine ring may have degraded (ring opening).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for N-H and C-O-C assignments).

-

NIST Mass Spectrometry Data Center. (2023).[1] IR Spectra of Secondary Amines. National Institute of Standards and Technology.[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: N-(4-Fluorobenzyl)-2-(4-morpholinyl)ethanamine (Used for structural analog comparison).

-

Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds V: Amine Salts. (Source for Salt vs. Free Base shifts).

-

PubChem. (2025).[1][4] Compound Summary: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.[1][4][5][6] National Library of Medicine.[1][4] [4]

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. researchgate.net [researchgate.net]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C12H17FN2O | CID 10242735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminomethyl-4-(4-fluoro benzyl)morpholine | CAS 112914-13-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Chemical properties of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

This guide details the chemical properties, synthesis, and application of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine , a secondary amine intermediate frequently employed in medicinal chemistry as a solubilizing linker and pharmacophore fragment.

Executive Summary

This compound (CAS: 626209-54-9) is a bifunctional building block characterized by a secondary amine core flanked by a lipophilic 2-fluorobenzyl moiety and a polar morpholine tail. It belongs to a class of "privileged structures" in drug discovery, often used to optimize physicochemical properties (solubility, LogP) and target engagement in kinase inhibitors, GPCR ligands, and antiviral agents. Its structural isomer, the para-fluoro derivative, is a key intermediate in the synthesis of gastroprokinetic agents like Mosapride, highlighting the pharmacological relevance of this scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-[(2-Fluorophenyl)methyl]-2-(4-morpholinyl)ethanamine |

| Common Name | N-(2-Fluorobenzyl)-2-morpholinoethanamine |

| CAS Registry Number | 626209-54-9 |

| Molecular Formula | C₁₃H₁₉FN₂O |

| Molecular Weight | 238.30 g/mol |

| SMILES | FC1=CC=CC=C1CNCCN2CCOCC2 |

Physicochemical Profile

The compound exhibits dual basicity due to the presence of both a secondary amine and a tertiary morpholine nitrogen.

| Property | Value (Estimated/Experimental) | Context |

| Physical State | Pale yellow oil or low-melting solid | Free base form. |

| Boiling Point | ~340°C (at 760 mmHg) | Predicted based on structure. |

| pKa (Calculated) | N1 (Secondary): ~9.2N2 (Morpholine): ~7.4 | Diprotic base. The secondary amine is the primary protonation site. |

| LogP | 1.2 – 1.5 | Moderately lipophilic; suitable for CNS penetration and cell permeability. |

| Solubility | Water: Low (Free base), High (Salt form)Organic: Soluble in DCM, MeOH, DMSO. | Morpholine tail enhances aqueous solubility at physiological pH. |

| Polar Surface Area | ~35 Ų | Good membrane permeability predictor. |

Synthetic Methodology

The most robust and scalable synthesis involves the Reductive Amination of 2-fluorobenzaldehyde with 4-(2-aminoethyl)morpholine. This "one-pot" procedure avoids the isolation of unstable intermediates and minimizes side reactions.

Protocol: Reductive Amination (Standardized)

-

Imine Formation: Dissolve 2-fluorobenzaldehyde (1.0 eq) and 4-(2-aminoethyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH). Add a dehydrating agent (e.g., MgSO₄) if using DCM to push equilibrium. Stir for 2–4 hours at room temperature.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

-

Quench & Workup: Stir overnight. Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).

Visualization: Synthetic Pathway

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.

Reactivity & Stability Profile

Understanding the reactivity of the secondary amine and the stability of the fluorobenzyl group is critical for downstream applications.

A. Nucleophilicity (Secondary Amine)

The central nitrogen (N-H) is a potent nucleophile. It readily undergoes:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides (common in library synthesis).

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides (requires careful control to prevent over-alkylation to the quaternary ammonium salt).

B. Metabolic Stability (Fluorine Effect)

The 2-fluoro substituent on the benzyl ring serves two key purposes:

-

Metabolic Blockade: It blocks the ortho-position from oxidative metabolism (CYP450 hydroxylation), extending the half-life of the molecule compared to the non-fluorinated benzyl analog.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially strengthening pi-stacking interactions in protein binding pockets.

C. Morpholine Ring

The morpholine ring is generally stable under standard acidic and basic conditions. However, it can be susceptible to oxidative opening under harsh conditions (e.g., strong oxidants like KMnO₄), which should be avoided.

Visualization: Reactivity Logic

Caption: Primary reactivity pathways for chemical derivatization and biological stability.

Applications in Drug Discovery

This molecule is rarely the final drug but rather a high-value fragment or intermediate .

-

Kinase Inhibitors: The morpholine tail is a classic "solvent-exposed" motif used to improve the solubility of ATP-competitive inhibitors. The 2-fluorobenzyl group often fits into hydrophobic pockets (e.g., the ribose binding pocket or back-cleft).

-

GPCR Ligands: Similar scaffolds are found in dopamine (D2/D4) and serotonin (5-HT) receptor antagonists. The distance between the aromatic ring and the basic morpholine nitrogen (linked by an ethyl-amine chain) mimics the pharmacophore of endogenous neurotransmitters.

-

Library Synthesis: Due to the reactive secondary amine, this compound is an ideal "scaffold" for parallel medicinal chemistry libraries, allowing rapid diversification of the N-substituent.

Handling & Safety Information

-

Hazards: Like most secondary amines, it is likely Corrosive and an Irritant to eyes, skin, and respiratory tracts.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates; keeping it sealed is crucial.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Chemical Identity: PubChem. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Isomer Analog). National Library of Medicine. Link

-

Synthesis Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Morpholine in Drug Design: Lenci, E., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1] ACS Chemical Neuroscience, 2021, 12(3), 378–390. Link

-

Commercial Availability: Chem960. CAS 626209-54-9 Entry.[2] Link

Sources

Solubility and stability of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

[1]

Executive Summary & Molecular Identity

Compound Name:

This guide details the solubility limits, stability profiles, and handling protocols for This compound .[1] As a dibasic molecule containing a lipophilic fluorobenzyl moiety and a polar morpholine ring, its behavior is strictly pH-dependent.[1] This document provides the "User Manual" for maintaining compound integrity during pre-clinical assays and storage.

Structural Analysis & pKa Prediction

The molecule consists of three distinct pharmacophoric distinct regions that dictate its behavior:

-

Morpholine Ring: A tertiary amine (typically pKa ~8.[1]3) providing moderate polarity.[1]

-

Ethyl Linker: Flexible chain affecting conformational entropy.[1]

-

Secondary Amine (Bridge): The most basic center (typically pKa ~9.2–9.8), prone to protonation.[1]

-

2-Fluoro-benzyl Group: A lipophilic anchor.[1] The ortho-fluorine provides metabolic resistance against ring oxidation but introduces steric bulk.[1]

| Property | Estimated Value | Implication |

| Molecular Weight | 238.30 g/mol | Small molecule, fragment-like.[1] |

| pKa (Basic) | ~8.4 (Morpholine), ~9.5 (Amine) | Di-cationic at pH < 7; Neutral at pH > 10.[1] |

| logP (Neutral) | ~1.8 – 2.2 | Moderate lipophilicity; likely permeable.[1] |

| logD (pH 7.4) | ~0.5 – 1.0 | Amphiphilic at physiological pH.[1] |

Solubility Profiling

The solubility of this compound is governed by the "pH-Switch" mechanism.[1] Researchers often encounter precipitation in neutral buffers if stock solutions are prepared incorrectly.[1]

Solvent Compatibility Table

Data represents thermodynamic solubility limits at 25°C.[1]

| Solvent / Buffer | Solubility State | Concentration Limit | Usage Recommendation |

| DMSO | High | > 50 mM | Preferred Stock Solvent. Store at -20°C. |

| Ethanol | High | > 20 mM | Good for evaporation/coating; avoid for long-term storage.[1] |

| Water (pH 1.2) | Very High | > 10 mg/mL | Forms soluble Dihydrochloride salt.[1] |

| PBS (pH 7.4) | Moderate/Low | ~0.5 - 1.0 mg/mL | Risk of precipitation at high concentrations.[1] |

| Water (pH > 10) | Low | < 0.1 mg/mL | Insoluble free base oil/solid.[1] |

The "pH-Crash" Phenomenon

When diluting a DMSO stock (typically 10mM) into a cellular assay buffer (pH 7.4), the secondary amine may partially deprotonate, reducing solubility.[1]

-

Risk: If the final concentration > 100 µM in PBS, the free base may crash out, leading to false negatives in bioassays.

-

Mitigation: Ensure final DMSO concentration is 0.1%–1.0% to aid solubilization, or use a formulation vehicle (e.g., 5% Cyclodextrin) for animal dosing.

Experimental Workflow: Solubility Determination

The following DOT diagram outlines the standard operating procedure (SOP) for validating the kinetic solubility of this compound.

Figure 1: Kinetic Solubility Assessment Workflow. This protocol ensures differentiation between precipitation and true solubility limits.

Stability & Degradation Pathways

While the morpholine and fluorobenzyl rings are chemically robust, the secondary amine and the ethylene linker present specific vulnerabilities.[1]

Critical Instability Factors[1]

-

Oxidation (N-Oxide Formation):

-

Aldehyde/Ketone Reactivity:

-

Photostability:

-

The fluorobenzyl group is generally photostable, but prolonged UV exposure in solution may induce radical formation at the benzylic position.[1]

-

Forced Degradation Protocol (Stress Testing)

To validate the stability of your specific batch, perform this rapid stress test:

| Stress Condition | Duration | Expected Outcome | Action |

| Acid (0.1N HCl) | 24 Hours | Stable | Suitable for oral dosing (stomach).[1] |

| Base (0.1N NaOH) | 24 Hours | Stable (Precipitation likely) | Re-dissolve in acid to check integrity. |

| Oxidation (3% H2O2) | 4 Hours | Degradation Risk | Analyze for N-oxide (+16 Da).[1] |

| Heat (60°C) | 24 Hours | Stable | Solid state is heat resistant.[1] |

Degradation Logic Diagram

Figure 2: Potential chemical and metabolic degradation pathways.[1] The secondary amine is the primary reactive "hotspot."[1]

Handling & Storage Recommendations

Solid State Storage

-

Form: The free base is likely a viscous oil or low-melting solid.[1] The Dihydrochloride (2HCl) or Oxalate salt is preferred for crystallinity and stability.[1]

-

Condition: Store at -20°C under desiccated conditions.

-

Hygroscopicity: Salt forms (especially HCl) are hygroscopic.[1] Allow the vial to reach room temperature before opening to prevent water condensation.[1]

Solution Handling

-

Stock Preparation: Prepare 10 mM or 50 mM stocks in anhydrous DMSO.

-

Aliquot: Do not freeze-thaw more than 3 times. Aliquot into single-use vials.

-

Inert Atmosphere: If working with the free base, flush vials with Nitrogen or Argon to prevent carbonate formation (reaction with atmospheric CO2).[1]

Analytical Validation (QC)

-

HPLC Method: Use a C18 column with a basic mobile phase additive (e.g., 0.1% Ammonium Hydroxide) or high pH buffer (pH 9.[1]5) to ensure the amine stays neutral and retains well, OR use an acidic phase (0.1% Formic Acid) where it will elute early as a cation.[1]

-

Detection: UV at 260 nm (typical for fluorobenzyl absorption).[1]

References

-

Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility/stability profiling).

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on pKa and pH-dependent solubility). [1]

-

FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standard for stress testing).[1]

-

PubChem Compound Summary. (2024). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Isomer Analog).[1] National Center for Biotechnology Information.[1] (Source for structural analog properties). [1]

Methodological & Application

Precision N-Alkylation using 2-Fluorobenzyl Bromide: A Kinetic and Safety-Centric Protocol

Executive Summary

This application note details the protocol for the

Scientific Foundation & Mechanism

The "Ortho-Fluoro" Effect in Reactions

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Inductive Activation (-I Effect): The high electronegativity of the fluorine atom pulls electron density from the benzene ring. This inductive withdrawal propagates to the benzylic carbon, increasing its partial positive charge (

) and making it a "harder," more reactive electrophile. -

Steric Modulation: While fluorine is small (Van der Waals radius

), its position at the ortho site creates a localized dipole and slight steric crowding. This requires the incoming nucleophile (amine) to approach at a specific trajectory to minimize repulsion, although the rate enhancement from the -I effect usually dominates.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow and the critical transition state.

Figure 1: Mechanistic pathway highlighting the inductive activation of the electrophile and the risk of over-alkylation.

Safety & Handling (CRITICAL)

2-Fluorobenzyl bromide is a potent LACHRYMATOR and CORROSIVE agent. [1]

-

Engineering Controls: All operations, including weighing, must be performed inside a functioning fume hood.

-

Decontamination: Have a beaker of 10% aqueous ammonia or sodium thiosulfate ready to neutralize spills. The amine destroys the alkylating agent.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Optimization Matrix: Variable Selection

To ensure reproducibility, we evaluated common conditions. The "Recommended" column represents the optimal balance of yield and selectivity.

| Variable | Option A | Option B | Option C | Recommended | Rationale |

| Solvent | DMF | Acetonitrile (MeCN) | DCM | MeCN | MeCN offers the best balance of polarity for |

| Base | Inorganic bases prevent quaternary salt formation common with | ||||

| Stoichiometry | 1.0 eq R-Br | 1.2 eq R-Br | 0.9 eq R-Br | 0.9 eq | Using a slight deficit of the bromide minimizes over-alkylation (bis-alkylation). |

| Temperature | 0°C | RT (25°C) | Reflux | RT | Benzylic bromides are highly reactive. Heat promotes over-alkylation. |

Standard Operating Procedure (SOP)

Objective: Synthesis of

Materials

-

Amine Substrate: 1.0 mmol (1.0 equiv)

-

2-Fluorobenzyl Bromide: 0.9 mmol (0.9 equiv) [MW: 189.02 g/mol ]

-

Potassium Carbonate (

): 2.0 mmol (2.0 equiv), anhydrous, granular. -

Acetonitrile (MeCN): 5.0 mL (0.2 M concentration), anhydrous.

Experimental Workflow

Figure 2: Step-by-step experimental workflow ensuring controlled addition and purification.

Detailed Steps

-

Preparation: Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under nitrogen.

-

Solvation: Add the Amine (1.0 mmol) and Acetonitrile (4.0 mL). Add

(2.0 mmol). Stir vigorously for 15 minutes. Why? This creates a heterogeneous suspension and deprotonates any acidic salts present. -

Addition (Critical): Dissolve 2-fluorobenzyl bromide (0.9 mmol) in the remaining 1.0 mL of Acetonitrile. Add this solution dropwise to the stirring amine mixture over 20-30 minutes using a syringe pump or addition funnel.

-

Note: Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

-

-

Reaction: Stir at Room Temperature (20-25°C).

-

Monitoring: Check LCMS or TLC at 2 hours. The limiting reagent is the bromide; it should be consumed fully.

-

Workup (Self-Validating):

-

Filter the mixture through a Celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM. Wash with 1N NaOH (to remove traces of HBr salts). If the product is basic, extract into 1N HCl, wash the organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract with DCM.

-

Troubleshooting & Critical Process Parameters (CPPs)

| Observation | Root Cause | Corrective Action |

| Bis-alkylation (Tertiary amine forms) | High local concentration of bromide. | Dilute reaction further (0.1 M). Increase amine equivalents to 1.5 - 2.0 eq. |

| Low Conversion | "Stalled" reaction due to | Switch to |

| Dark/Tar formation | Exotherm or decomposition. | Ensure dropwise addition.[2] Cool to 0°C during addition. |

| Lachrymatory effect outside hood | Poor containment. | STOP. Seal all vessels. Wipe surfaces with 10% ammonia. |

References

- Takeda Pharmaceutical Co. (2007). Process for production of pyrrole derivatives (Vonoprazan intermediates). WO2007026916.

- Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Tetrahedron, 58(17), 3329-3347.

Sources

Strategic Application of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine in the Synthesis of Next-Generation Kinase Inhibitors

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals

Executive Summary

The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: balancing high target affinity with favorable pharmacokinetic (PK) properties. Highly planar, hydrophobic heterocyclic cores required for ATP-competitive hinge binding often result in poor aqueous solubility and low oral bioavailability.

(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 951958-44-4) has emerged as a highly versatile, bifunctional secondary amine building block designed to solve this exact challenge. By appending this single moiety via nucleophilic aromatic substitution (SNAr), medicinal chemists can simultaneously install a lipophilic anchor (2-fluorobenzyl) to exploit deep hydrophobic pockets, and a hydrophilic tail (morpholinoethyl) to rescue aqueous solubility and enable salt formulation.

Mechanistic Rationale: The Bifunctional Pharmacophore

As a Senior Application Scientist, I approach molecular design through the lens of causality—every structural modification must serve a distinct, validated purpose. The efficacy of this specific amine building block is rooted in its dual-action pharmacophore:

A. The 2-Fluorobenzyl Motif: Affinity and Metabolic Stability

The 2-fluorobenzyl group is strategically designed to occupy lipophilic domains, such as the DFG-out allosteric back pocket in Type II kinase inhibitors or the deep selectivity pocket in Type I inhibitors. The ortho-fluorine substitution serves two critical functions:

-

Steric and Electronic Shielding: It protects the benzylic position and the aromatic ring from rapid cytochrome P450-mediated oxidation, improving the molecule's half-life.

-

Multipolar Interactions: The highly electronegative fluorine atom engages in orthogonal multipolar interactions with the protein backbone (e.g., amide NH groups), significantly increasing binding affinity within the hydrophobic pocket[1].

B. The 2-Morpholinoethyl Motif: Solvation and PK/PD Modulation

The morpholine ring is a privileged scaffold in central nervous system and oncology drug discovery, primarily utilized to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties[2].

-

Causality of Solvation: The weak basic nitrogen of the morpholine ring possesses a pKa of ~8.3, which is near physiological pH. This allows the molecule to exist in a dynamic equilibrium between its neutral (membrane-permeable) and protonated (water-soluble) states, drastically enhancing both aqueous solubility and cellular permeability[2].

-

Salt Formulation: The basic nitrogen provides an ideal handle for the generation of stable hydrochloride or mesylate salts, a critical requirement for oral drug formulation.

Caption: Interruption of RTK signaling cascade by a targeted kinase inhibitor.

Quantitative Data Presentation

To illustrate the profound impact of integrating this compound, the following table summarizes the typical physicochemical shifts observed when a standard halogenated kinase core (e.g., 2,4-dichloropyrimidine) is functionalized with this bifunctional amine versus a simple methylamine control.

| Parameter | Core + Methylamine (Control) | Core + Bifunctional Amine (Target) | Mechanistic Impact |

| IC50 (Kinase Assay) | 450 nM | 12 nM | 2-Fluorobenzyl occupies the hydrophobic pocket, increasing target affinity. |

| Aqueous Sol. (pH 7.4) | < 0.01 mg/mL | 4.5 mg/mL | Morpholine nitrogen (pKa ~8.3) enables protonation and rapid solvation. |

| LogD (pH 7.4) | 4.8 | 2.6 | Decreased overall lipophilicity prevents non-specific protein binding. |

| Caco-2 Permeability | Low (Efflux ratio > 5) | High (Efflux ratio < 2) | Balanced lipophilic-hydrophilic profile enhances intestinal absorption. |

Synthetic Integration & Workflow

The secondary amine of this compound is highly nucleophilic, making it an ideal candidate for SNAr reactions with electron-deficient heteroaromatics (e.g., chloropyrimidines, chloroquinazolines, or fluoropyridines).

Caption: Step-by-step synthetic workflow for integrating the bifunctional amine via SNAr.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure trustworthiness and reproducibility. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: SNAr Coupling to a Halogenated Kinase Core

Objective: Chemoselective installation of the bifunctional amine onto a 2,4-dichloropyrimidine core.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the halogenated kinase core (1.0 equiv, 10 mmol) in anhydrous n-butanol (0.2 M).

-

Causality:n-butanol is selected as the solvent because its high boiling point (117 °C) allows for the thermal energy required to drive SNAr on less reactive electrophiles, while remaining polar enough to stabilize the transition state.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) to the stirring solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the morpholine nitrogen and ensuring the secondary amine remains fully nucleophilic.

-

-

Amine Addition & Heating: Dropwise, add this compound (1.1 equiv, 11 mmol). Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Validation Checkpoint (Self-Validation): Perform TLC (Eluent: 10% MeOH in DCM).

-

Criteria: The starting halogenated core (Rf ~0.8) must be completely consumed. A new, UV-active spot (Rf ~0.4) should appear. Stain the TLC plate with Dragendorff's reagent; the new spot must turn orange, confirming the presence of the tertiary morpholine amine. If starting material remains, add 0.2 equiv of the amine and heat for an additional 4 hours.

-

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Causality: The mild basic wash neutralizes any residual acid and ensures the morpholine ring remains in its free-base form, keeping the product partitioned in the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure free-base intermediate.

Protocol B: Hydrochloride Salt Formation

Objective: Conversion of the free-base inhibitor into a highly water-soluble hydrochloride salt for biological assays.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified free-base intermediate (1.0 equiv) in a minimum volume of anhydrous Dichloromethane (DCM) / Methanol (MeOH) mixture (9:1 ratio).

-

Acidification: Place the flask in an ice bath (0 °C). Slowly add 2.0 M HCl in diethyl ether (1.2 equiv).

-

Causality: The use of HCl in anhydrous ether (rather than aqueous HCl) prevents hydrolysis of the heterocyclic core. The morpholine nitrogen, being the most basic site (pKa ~8.3), is selectively protonated.

-

-

Precipitation: Stir for 30 minutes. As the morpholine nitrogen protonates, the resulting salt becomes insoluble in the non-polar ether/DCM mixture, driving the equilibrium forward and causing the product to precipitate as a white/off-white solid.

-

Validation Checkpoint (Self-Validation): Isolate the solid via vacuum filtration and wash with cold diethyl ether. Dissolve 1 mg of the solid in 1 mL of D2O.

-

Criteria: The solid must dissolve completely and instantly. A 1H-NMR in D2O should show a distinct downfield shift of the morpholine CH2 protons adjacent to the nitrogen, confirming successful protonation.

-

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

-

Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Morpholine-Containing Compounds

Application Note & Protocol Guide

Abstract

Morpholine is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid, Rivaroxaban) due to its ability to modulate solubility, basicity (pKa ~8.3–8.7), and metabolic stability. However, the physicochemical properties that make morpholine attractive—specifically its polarity and basic nitrogen—introduce unique challenges in High-Throughput Screening (HTS). This guide provides optimized protocols for solubility, permeability (PAMPA), metabolic stability, and kinase target engagement, specifically tailored to mitigate artifacts associated with morpholine-containing libraries.

Part 1: Physicochemical Considerations for Morpholine HTS

Before initiating HTS, it is critical to understand how the morpholine ring interacts with assay matrices.

The pH-Dependent Quenching Effect

While morpholine is generally fluorescence-silent, recent studies indicate that protonated morpholines (at acidic pH) can quench specific fluorophores (e.g., BODIPY) via a photoinduced electron transfer (d-PET) mechanism [1].[1]

-

Implication: In lysosomal or acidic enzyme assays (pH < 6.0), morpholine compounds may appear as false-positive inhibitors due to fluorescence quenching rather than enzymatic inhibition.

-

Mitigation: Use Time-Resolved FRET (TR-FRET) or ratiometric readouts which are less susceptible to intensity-based quenching.

Buffer Compatibility

Morpholine-based buffers (MES, MOPS) share structural homology with the analyte.

-

Risk: High concentrations of MES/MOPS can mask specific interactions or competitively inhibit morpholine-binding sites on targets.

-

Recommendation: Use HEPES or Tris-based buffers for morpholine library screening to avoid "buffer interference."

Part 2: Application Notes & Protocols

Application Note 1: Kinetic Solubility Screening

Morpholines are often added to improve solubility, but lipophilic substituents can still precipitate in aqueous HTS buffers. Standard thermodynamic solubility is too slow for HTS; Kinetic Solubility via Nephelometry is the industry standard.

Protocol: Kinetic Solubility (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

Materials:

-

Detection: Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).

-

Plates: 96-well clear, flat-bottom polystyrene plates.

-

Buffer: PBS pH 7.4 (or assay-specific buffer).

Workflow:

-

Stock Prep: Prepare 10 mM compound stocks in 100% DMSO.

-

Pre-Dilution: Create a dilution series in DMSO (e.g., 10, 8, 6, 4, 2, 1 mM).

-

Assay Assembly:

-

Dispense 196 µL of Buffer into plate wells.

-

Add 4 µL of DMSO compound stock (Final DMSO = 2%).

-

Critical Step: Mix immediately but gently (1000 rpm for 30s) to avoid bubble formation which mimics precipitate in nephelometry.

-

-

Incubation: Incubate at RT for 90 minutes to allow equilibration.

-

Read: Measure forward light scatter (laser diode 635 nm).

-

Analysis: Plot Scatter vs. Concentration. The inflection point is the Kinetic Solubility limit.

Data Interpretation:

| Solubility Range (µM) | Classification | Action |

|---|---|---|

| < 10 µM | Low | Chemical modification required (e.g., add polar groups). |

| 10 – 60 µM | Moderate | Acceptable for potent hits; monitor in cell assays. |

| > 60 µM | High | Ideal for drug development. |

Application Note 2: PAMPA for Basic Amines

The Parallel Artificial Membrane Permeability Assay (PAMPA) must be optimized for morpholines. Standard "skin" or "generic" lipids often underestimate morpholine permeability because the basic amine (pKa ~8.5) is partially protonated at pH 7.4.

Protocol: Lipid-Oil-Lipid (Dodecane) PAMPA

Objective: Assess passive transcellular permeability.[2]

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic).

-

Acceptor Plate: 96-well PTFE transport receiver plate.

-

Membrane Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

-

Buffers:

-

Donor: PBS pH 7.4 (mimics systemic circulation).

-

Acceptor: PBS pH 7.4 (sink condition).

-

Step-by-Step Workflow:

-

Membrane Coating: Carefully add 5 µL of 2% DOPC/Dodecane to the PVDF membrane of the donor plate. Ensure uniform wetting.

-

Compound Addition:

-

Add 150 µL of compound (10 µM in Donor Buffer) to the Donor wells.

-

Add 300 µL of Acceptor Buffer to the Receiver wells.

-

-

Sandwich Assembly: Lower the Donor plate into the Receiver plate.

-

Incubation: Incubate for 5 hours at RT in a humidity chamber (prevents evaporation).

-

Separation & Analysis:

-

Remove Donor plate.[3]

-

Transfer aliquots from both Donor and Receiver wells to UV-transparent plates.

-

Analyze via LC-MS/MS or UV spectroscopy (250–500 nm).

-

Calculation:

Calculate Effective Permeability (

Application Note 3: Metabolic Stability (Microsomal)

Morpholine rings are metabolically stable compared to piperazines, but they are susceptible to oxidative ring opening or N-dealkylation by CYP3A4 [2].

Protocol: High-Throughput Microsomal Stability

Objective: Determine intrinsic clearance (

Workflow Diagram (Graphviz):

Caption: Standard workflow for microsomal stability screening. Critical step: Quenching with cold Acetonitrile (ACN) precipitates proteins to stop metabolism.

Key Parameters:

-

Microsome Conc: 0.5 mg/mL protein.

-

Compound Conc: 1 µM (keeps [S] << Km to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Cofactor: NADPH regenerating system (Isocitrate/Isocitrate dehydrogenase).

Application Note 4: Kinase Target Engagement (TR-FRET)

Many morpholine drugs (e.g., PI3K inhibitors) target kinases. TR-FRET is preferred over fluorescence polarization (FP) for morpholines to minimize interference from potential autofluorescence or light scattering.

Protocol: Lanthanide-Based TR-FRET

Objective: Measure IC50 of morpholine compound against a kinase target.

Mechanism:

-

Donor: Europium (Eu)-labeled anti-GST antibody (binds Kinase-GST).

-

Acceptor: AlexaFluor 647-labeled Tracer (binds ATP site).

-

Signal: High FRET signal = Tracer bound. Compound displaces Tracer = Low FRET.

Workflow Diagram (Graphviz):

Caption: TR-FRET competition assay workflow. The ratiometric readout (665nm/620nm) corrects for well-to-well variability and compound interference.

Validation Criteria (Z-Prime):

-

Target: Z' > 0.5 is required for robust screening.

-

Morpholine Specifics: If Z' is low, check for "Lysosomotropism" in cell-based counterparts or solubility issues in the high-salt kinase buffer.

Part 3: Troubleshooting & Optimization

Lysosomotropism in Cell-Based Assays

Issue: Morpholine compounds are weak bases. In cell-based HTS, they can become trapped in acidic lysosomes (ion trapping), reducing cytoplasmic concentration and potency (right-shift in IC50) [3]. Diagnosis: Run the assay in the presence of 10-50 mM NH4Cl (neutralizes lysosomal pH). If IC50 improves (decreases), lysosomal trapping was occurring.

False Positives in Fluorescence Assays

Issue: "Turn-off" quenching of BODIPY or Fluorescein at acidic pH. Solution:

-

Verify pH of the final assay well.

-

Switch to Red-shifted fluorophores (e.g., AlexaFluor 647) or TR-FRET (Eu/Tb cryptates) which are less sensitive to d-PET quenching by amines.

References

-

Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH. ACS Sensors. (2015). [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021). [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link][2]

-

High-Throughput Measurement of Compound Solubility. Waters Application Notes. [Link]

Sources

Use of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine in parallel synthesis

Application Note: High-Throughput Derivatization of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Abstract

This guide details the parallel synthesis protocols for This compound , a privileged secondary amine scaffold.[1] Due to the presence of a basic morpholine moiety and a metabolically stable fluorobenzyl group, this building block is ideal for generating fragment-based libraries targeting GPCRs and Kinases. This note focuses on "Catch-and-Release" purification strategies that exploit the morpholine nitrogen to eliminate chromatographic bottlenecks.

Introduction: The Scaffold Advantage

This compound represents a strategic building block in medicinal chemistry.[1] Its value lies in the synergy between its three structural components:

-

Secondary Amine (Reactive Handle): Allows for rapid diversification via acylation, sulfonylation, or reductive alkylation.[1]

-

2-Fluoro-benzyl Group: The ortho-fluorine atom imparts metabolic stability by blocking P450-mediated oxidation at the benzylic position.[1] It also influences the torsion angle of the phenyl ring, potentially locking the molecule into a bioactive conformation [1].

-

Morpholine Ring: Acts as a solubility enhancer and a pharmacokinetic modulator.[1] Crucially for synthesis, the morpholine nitrogen (

) remains basic even after the secondary amine is derivatized into a neutral amide or urea. This feature enables Strong Cation Exchange (SCX) purification.[1][2]

Chemical Profile & Handling

| Property | Value / Description |

| Structure | 2-F-Ph-CH₂-NH-CH₂-CH₂-Morpholine |

| Molecular Weight | ~238.3 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | High in DCM, MeOH, DMSO, DMF.[1] Moderate in Et₂O. |

| Basicity | Diprotic base (Secondary amine + Morpholine).[1] |

| Storage | Store at 2–8°C under Argon. Hygroscopic. |

Parallel Synthesis Workflows

Module A: Amide Library Generation (Acylation)

Target: Amide analogs for SAR exploration.[1] Mechanism: Nucleophilic acyl substitution.[1]

Protocol:

-

Preparation: Prepare a 0.2 M stock solution of the amine scaffold in anhydrous Dichloromethane (DCM).

-

Reaction:

-

Dispense 500 µL (0.1 mmol) of amine stock into reaction vials.

-

Add 1.5 equivalents of the appropriate Acid Chloride .

-

Add 2.0 equivalents of polymer-supported Diisopropylethylamine (PS-DIPEA) to scavenge HCl.[1]

-

Note: Avoid liquid bases if possible to simplify evaporation; however, if SCX purification is used (see Section 4), liquid DIPEA is acceptable as it will be washed away or eluted separately.

-

-

Incubation: Shake at Room Temperature (RT) for 12 hours.

-

Quenching: Add 0.5 equivalents of PS-Trisamine resin to scavenge excess acid chloride.[1] Shake for 2 hours.

-

Filtration: Filter off resins.

-

Analysis: Evaporate solvent and analyze via LC-MS.

Module B: Urea Synthesis

Target: Urea scaffolds (hydrogen bond donors/acceptors).[1] Mechanism: Addition to isocyanates.[1]

Protocol:

-

Reaction: Dissolve 0.1 mmol of amine scaffold in 1 mL dry DCM.

-

Addition: Add 1.1 equivalents of the Isocyanate (R-N=C=O).

-

Incubation: Shake at RT for 4–6 hours. (Reaction is typically fast).

-

Scavenging: Add PS-Trisamine (1.5 equiv) to scavenge unreacted isocyanate.[1]

-

Workup: Filter and concentrate.

Module C: Reductive Amination (Tertiary Amines)

Target:

Protocol:

-

Imine Formation: Combine amine (0.1 mmol) and Aldehyde (1.2 equiv) in 1 mL 1,2-Dichloroethane (DCE).

-

Additives: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Shake for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).

-

Incubation: Shake at RT for 16 hours.

-

Quenching: Add 1 mL saturated

(aq). Vortex vigorously. Phase separate.

Purification Strategy: The "Catch-and-Release" Logic

The presence of the morpholine ring allows for a robust, chromatography-free purification using Strong Cation Exchange (SCX) cartridges. This is the preferred method for high-throughput parallel synthesis with this scaffold.[1]

Logic:

-

Impurities: Excess Acid Chlorides, Isocyanates, or Carboxylic Acids are Neutral or Acidic .

-

Product: The amide/urea linkage is neutral, but the Morpholine tail remains Basic .

-

Mechanism: The product binds to the sulfonic acid residues on the SCX resin. Impurities flow through.[1][5]

SCX Protocol:

-

Conditioning: Wash SCX cartridge (e.g., 1g sorbent) with MeOH followed by DCM.[1]

-

Loading: Load the crude reaction mixture (dissolved in DCM/MeOH 1:1) onto the cartridge.[1][5]

-

Washing (The "Release" of Impurities): Wash with 3 volumes of MeOH.

-

Result: Neutral/Acidic impurities are washed away.[1]

-

-

Elution (The "Catch" Recovery): Elute with 2 M Ammonia in Methanol (

/MeOH).-

Result: The ammonia displaces the morpholine from the resin.

-

-

Finishing: Concentrate the eluate under vacuum.

Visualization of Workflows

Figure 1: Reaction Pathways

This diagram illustrates the divergence from the parent scaffold into three distinct chemical spaces.

Caption: Divergent synthesis pathways utilizing the secondary amine handle.

Figure 2: SCX Purification Logic

Visualizing the separation of the desired morpholine-containing product from non-basic impurities.

Caption: The "Catch-and-Release" mechanism utilizing the morpholine moiety.

Analytical Validation

For high-throughput validation, utilize LC-MS with the following generic method:

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 2.5 minutes.

-

Detection: UV (254 nm) and ESI+ (Positive Mode).[1]

-

Note: The morpholine ring ionizes strongly in ESI+, providing excellent sensitivity.

-

References

-

Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

Reductive Amination Protocols: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][3] A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.[1]

-

SCX Purification Strategies: Biotage Application Note. (2023).[1][2] How should I purify a complex, polar, amide reaction mixture? Biotage Blog.

-

Morpholine Synthesis & Properties: Ortiz, K. G., et al. (2024).[1][7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][8] ChemRxiv.

Sources

- 1. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. usherbrooke.ca [usherbrooke.ca]

- 6. ajrconline.org [ajrconline.org]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

Analytical HPLC methods for purity determination of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine